
1,8-Dimethoxy-9,10-diphenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethoxy-9,10-diphenylanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems. This compound, with its unique substitution pattern, exhibits distinct optical and electronic properties that are of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the bromination of anthracene followed by a Suzuki coupling reaction with phenylboronic acid. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in an inert atmosphere . The crude product is then purified using column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes.
Scientific Research Applications
1,8-Dimethoxy-9,10-diphenylanthracene has several scientific research applications:
Chemistry: Used as a chromophore in photophysical studies and as a sensitizer in photon upconversion systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,8-Dimethoxy-9,10-diphenylanthracene primarily involves its photophysical properties. The compound can absorb light and transfer energy through triplet-triplet annihilation, a process that is crucial for photon upconversion . This mechanism involves the transfer of triplet excitons between molecules, leading to the emission of higher-energy photons.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in chemiluminescence and OLEDs.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications.
1,8-Dimethoxyanthracene: Another derivative with distinct photophysical properties.
Uniqueness
1,8-Dimethoxy-9,10-diphenylanthracene stands out due to its specific substitution pattern, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring precise control over photophysical behavior, such as in advanced optoelectronic devices and photon upconversion systems .
Biological Activity
1,8-Dimethoxy-9,10-diphenylanthracene (DMDPA) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential applications in various biological systems. This compound has garnered attention due to its photophysical properties and interactions with biological macromolecules, making it a subject of interest in both synthetic chemistry and biological research.
DMDPA is characterized by the following chemical properties:
- Molecular Formula: C₁₈H₁₈O₂
- Molecular Weight: 266.34 g/mol
- IUPAC Name: this compound
The biological activity of DMDPA is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The mechanism of action involves:
- Fluorescence Properties: DMDPA exhibits strong fluorescence, which can be utilized for imaging biological systems. Its ability to form excimers upon aggregation enhances its photophysical properties, making it useful in fluorescence-based assays.
- Reactive Oxygen Species (ROS) Generation: Upon excitation, DMDPA can generate ROS, which are implicated in various biological processes, including apoptosis and cell signaling.
Antitumor Activity
Research has indicated that DMDPA exhibits significant antitumor activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis through ROS generation and disruption of mitochondrial function.
Antioxidant Activity
DMDPA has been studied for its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress in cellular models, contributing to its protective effects against oxidative damage.
Study 1: Cytotoxicity in Cancer Cells
A study published in PubMed reported the synthesis of DMDPA derivatives and their cytotoxicity against cancer cell lines. The lead compound demonstrated a significant reduction in cell viability through ROS-mediated pathways.
Study 2: Photophysical Properties
Research published in Chemical Reviews highlighted the photophysical properties of DMDPA when incorporated into polymer matrices. The study showed enhanced fluorescence emission and stability under physiological conditions, suggesting potential applications in bioimaging and diagnostics.
Properties
CAS No. |
80034-49-7 |
|---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,8-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-9-15-21-25(19-11-5-3-6-12-19)22-16-10-18-24(30-2)28(22)26(27(21)23)20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChI Key |
XPYFGBJIJSCWOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2C4=CC=CC=C4)C=CC=C3OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















